
Biotin-PEG3-acid
概要
説明
Biotin-PEG3-acid is a biotinylation reagent that can react with an amine attached molecule . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It is reagent grade and used for research purposes .
Synthesis Analysis
The synthesis of Biotin-PEG3-acid involves the use of psoralen, a popular crosslinking moiety that reacts with double-stranded DNA and RNA upon exposure to longwave UV light . A new probe, AP3B, uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids .Molecular Structure Analysis
Biotin-PEG3-acid has a chemical formula of C19H33N3O7S . It features a long hydrophilic PEG3 linker that separates the biotin residue from the target molecule for efficient binding with streptavidin .Chemical Reactions Analysis
Biotin-PEG3-acid can react with amine attached molecules . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical And Chemical Properties Analysis
Biotin-PEG3-acid is a water-soluble compound . The short PEG segments are hydrophilic and confer greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .科学的研究の応用
-
Biotin-PEG3-acid is a biotinylation reagent . It can react with amine attached molecules . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule .
-
Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It has important applications in food additives, biomedicine, and other fields .
-
Biotin-PEG3-acid can be used in the field of Protein Labeling & Crosslinking . It can label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .
-
Biotin-PEG3-acid is also used in the synthesis of PROTAC molecules . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
-
PROTAC Linker : Biotin-PEG3-acid can be used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
-
Nucleic Acid Crosslinker : Biotin-PEG3-acid can be used as a nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA . This application is particularly useful for genomic studies as it allows for spatial and temporal control of the crosslinking reactions with light .
-
Biotinylation Reagent : Biotin-PEG3-acid is a biotinylation reagent that can react with amine attached molecules . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule .
-
Drug Delivery Systems : Biotin-PEG3-acid can be used in the development of drug delivery systems . The biotin moiety can be used for targeted delivery of drugs to cells that overexpress biotin receptors . The PEG spacer can improve the solubility and stability of the drug, and the acid group can be used for conjugation to the drug molecule .
-
Biochemical Probes : Biotin-PEG3-acid can be used to create biochemical probes . The biotin moiety can bind to streptavidin or avidin with high affinity, allowing the probe to be used in a variety of biochemical assays . The PEG spacer can reduce non-specific binding and increase the probe’s stability .
Safety And Hazards
将来の方向性
Biotin-PEG3-acid is used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is being developed . This new probe is 4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin .
特性
IUPAC Name |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



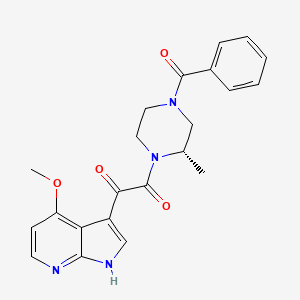
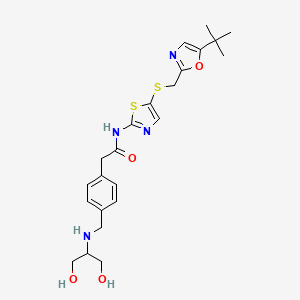
![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
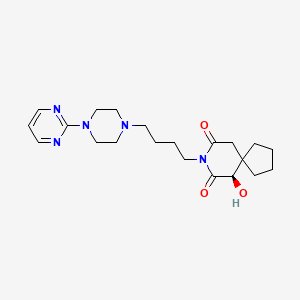
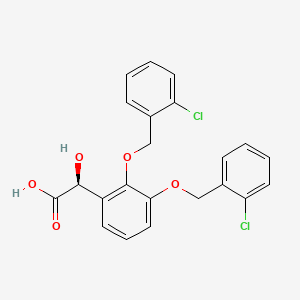
![4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid](/img/structure/B1667216.png)
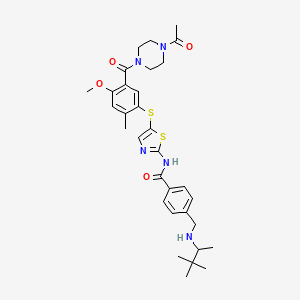
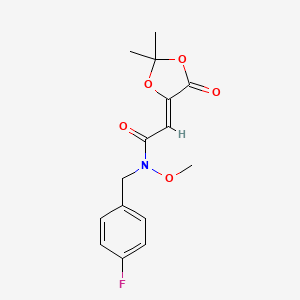
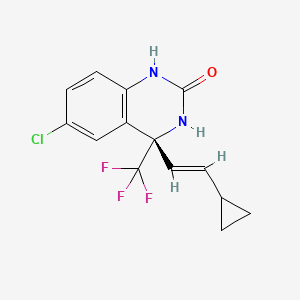
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)
![2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile](/img/structure/B1667221.png)
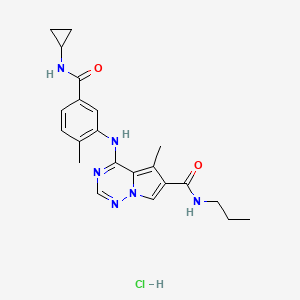
![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)